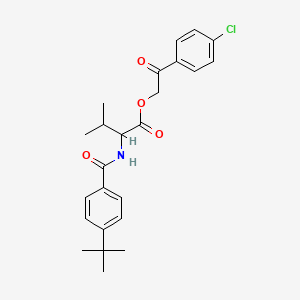![molecular formula C20H17N5O2 B3972723 3-(1H-pyrazol-1-ylmethyl)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B3972723.png)
3-(1H-pyrazol-1-ylmethyl)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide
Overview
Description
3-(1H-pyrazol-1-ylmethyl)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure, which contains a pyrazole, isoxazole, and benzamide group, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide is not fully understood. However, it has been suggested that it may act as an inhibitor of specific enzymes or receptors, leading to the modulation of various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1H-pyrazol-1-ylmethyl)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide in lab experiments is its ability to selectively target specific biological processes. However, one limitation is that it may not be suitable for all types of experiments, and further research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 3-(1H-pyrazol-1-ylmethyl)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide. For example, it may be useful to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
This compound has been widely used in scientific research due to its ability to modulate various biological processes. It has been shown to have potential applications in the fields of cancer research, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
3-(pyrazol-1-ylmethyl)-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-20(16-6-3-5-15(11-16)14-25-10-4-9-23-25)22-13-17-12-19(24-27-17)18-7-1-2-8-21-18/h1-12H,13-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOUDHVEMRFSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=C2)CNC(=O)C3=CC=CC(=C3)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3972667.png)
![ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-3-nitrobenzoate](/img/structure/B3972670.png)
![methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3972677.png)
![N-allyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B3972681.png)
![4-[1-(2-furylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3972686.png)
![1-(2-{[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}phenyl)ethanone](/img/structure/B3972696.png)
![2-chloro-5-(3-methyl-5-oxo-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3972702.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3972708.png)

![3-[4-(3-hydroxyphenyl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3972713.png)


